molecular formula C9H5F3O3 B143532 4-(Trifluorovinyloxy)benzoic acid CAS No. 134151-66-9

4-(Trifluorovinyloxy)benzoic acid

Cat. No. B143532
CAS RN: 134151-66-9
M. Wt: 218.13 g/mol
InChI Key: RSARXEGXWPNARA-UHFFFAOYSA-N
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Description

4-(Trifluorovinyloxy)benzoic acid is an organic compound with the molecular formula C9H5F3O3 . It has an average mass of 218.129 Da and a mono-isotopic mass of 218.019073 Da . This compound is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 4-(Trifluorovinyloxy)benzoic acid consists of a benzoic acid group attached to a trifluorovinyl group via an ether linkage .


Physical And Chemical Properties Analysis

4-(Trifluorovinyloxy)benzoic acid is a white powder . The melting point is between 219 - 220 °C . It is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Antifungal Activity:

4-(Trifluorovinyloxy)benzoic acid: and its derivatives have been investigated for their antifungal properties. In a study by Krátký and Vinšová, eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and evaluated as potential antimycotic agents . These compounds exhibited varying antifungal activity against fungal strains, with some showing promising results against both yeasts and moulds. Notably, the ester 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate demonstrated the lowest minimum inhibitory concentration (MIC) of 0.49 µmol/L.

Chemical Synthesis:

Researchers have explored the synthesis and characterization of new derivatives of 4-fluoro benzoic acid (a related compound). Reaction progress monitoring using thin-layer chromatography with ethyl acetate and n-hexane as the mobile phase has been employed in such studies .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not to breathe the dust of 4-(Trifluorovinyloxy)benzoic acid . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed .

properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSARXEGXWPNARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375358
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluorovinyloxy)benzoic acid

CAS RN

134151-66-9
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134151-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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